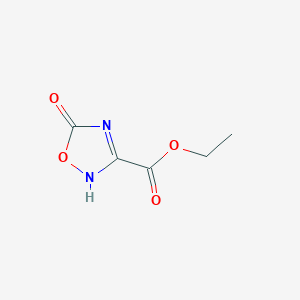[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)
[(4-Bromothiophen-2-yl)methyl](methyl)[(oxan-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is an organic compound with the molecular formula C12H16BrNOS This compound features a bromothiophene moiety, a methyl group, and an oxan-4-ylmethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding methylated product. The final step involves the reaction of this intermediate with oxan-4-ylmethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a sulfoxide or sulfone derivative.
Reduction: The major product is the corresponding thiol or amine.
Substitution: The major product is a substituted thiophene derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of brominated thiophenes with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science.
Mécanisme D'action
The mechanism of action of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
Uniqueness
(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is unique due to the presence of the oxan-4-ylmethyl group, which imparts additional steric and electronic properties. This makes it distinct from other bromothiophene derivatives and allows for unique interactions in chemical and biological systems.
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c1-14(7-10-2-4-15-5-3-10)8-12-6-11(13)9-16-12/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYQAGNDRQCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
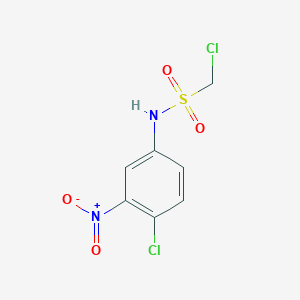
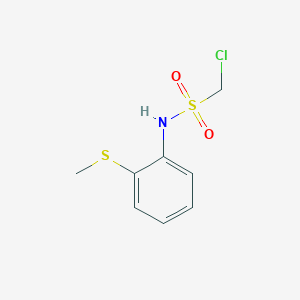
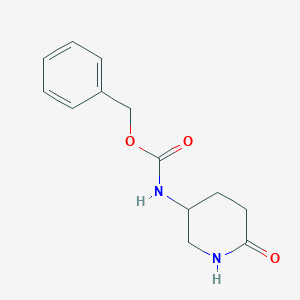


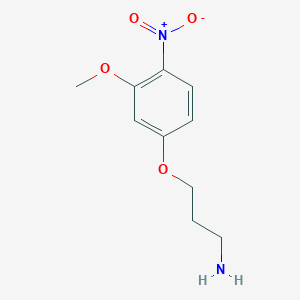
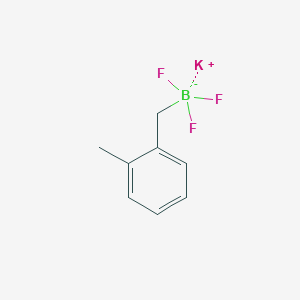
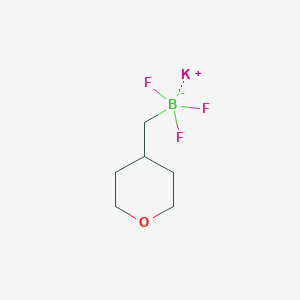
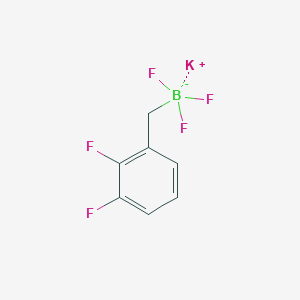
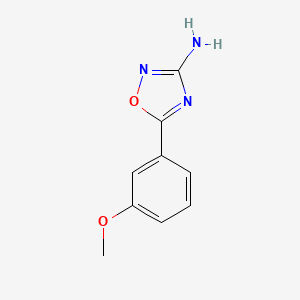
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid](/img/structure/B7893843.png)
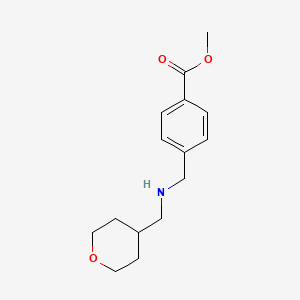
[(oxan-4-yl)methyl]amine](/img/structure/B7893857.png)
